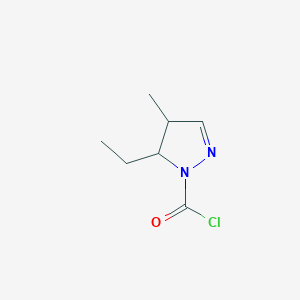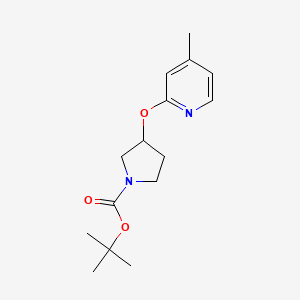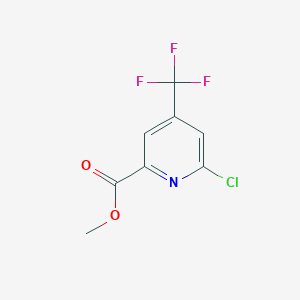
Methyl 6-chloro-4-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-4-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of methyl 6-chloro-4-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-4-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 6-chloro-4-(trifluoromethyl)picolinate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of 6-hydroxy-4-(trifluoromethyl)picolinate.
Reduction: Formation of 6-chloro-4-(trifluoromethyl)picolinic alcohol.
Oxidation: Formation of 6-chloro-4-(trifluoromethyl)picolinic acid.
Scientific Research Applications
Chemistry:
Methyl 6-chloro-4-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and agrochemical research .
Biology:
In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also employed in the development of new pharmaceuticals due to its potential bioactivity .
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific enzymes and receptors .
Industry:
In the industrial sector, this compound is used in the production of herbicides and pesticides. Its unique chemical properties make it an effective agent in controlling unwanted vegetation .
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- Methyl 4-chloro-6-(trifluoromethyl)picolinate
- Methyl 6-chloro-3-(trifluoromethyl)picolinate
- Methyl 4-(trifluoromethyl)picolinate
Comparison:
Methyl 6-chloro-4-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom at the 6th position and the trifluoromethyl group at the 4th position enhances its reactivity and binding affinity, making it more effective in certain applications .
Properties
Molecular Formula |
C8H5ClF3NO2 |
|---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
methyl 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-6(9)13-5/h2-3H,1H3 |
InChI Key |
LCBBGILXJASALB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


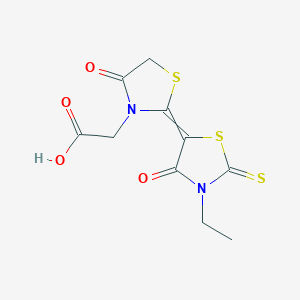
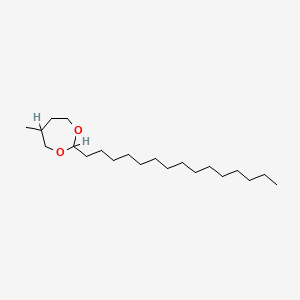
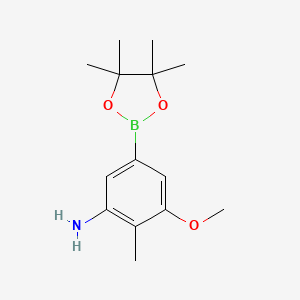
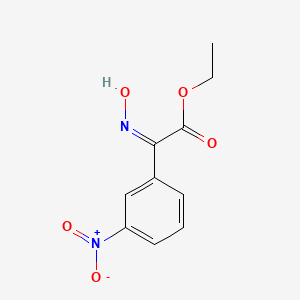
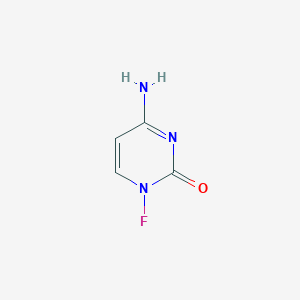
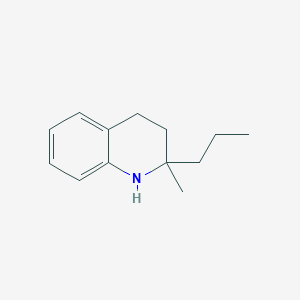
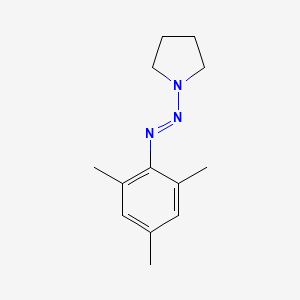
![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
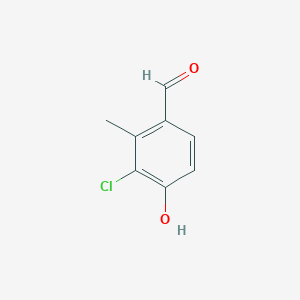
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
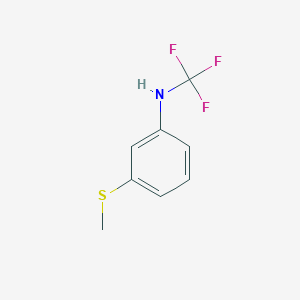
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
